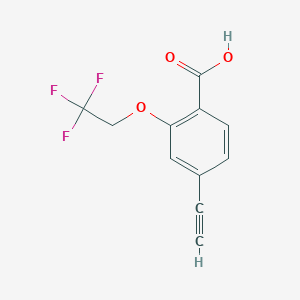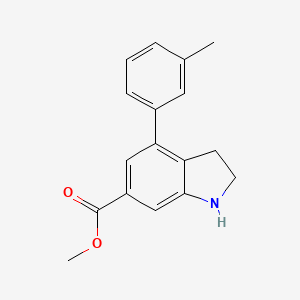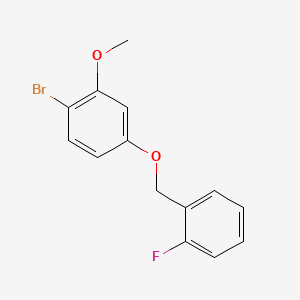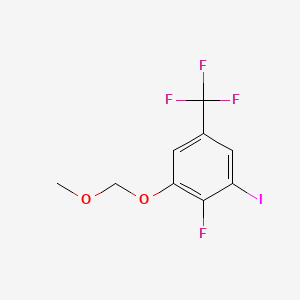
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H5Br2FS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine atoms at the 3rd and 4th positions and a fluorine atom at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane typically involves the bromination and fluorination of phenyl sulfane derivatives. One common method includes the reaction of 3,4-dibromo-2-fluoroaniline with methyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl sulfane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and electronic materials.
Mécanisme D'action
The mechanism by which (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and biological pathways.
Comparaison Avec Des Composés Similaires
4-Fluorothioanisole: A related compound with a similar structure but different substitution pattern.
3,4-Difluorophenyl Methyl Sulfone: Another similar compound with fluorine atoms at different positions.
Uniqueness: (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a versatile intermediate for various chemical transformations.
Propriétés
Formule moléculaire |
C7H5Br2FS |
|---|---|
Poids moléculaire |
299.99 g/mol |
Nom IUPAC |
1,2-dibromo-3-fluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5Br2FS/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Clé InChI |
BQXDOSGRHPTHRP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)

![1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)



![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)


![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14764612.png)



